molecular formula C9H7F3N2O B12849271 7-Methoxy-3-(trifluoromethyl)-1H-indazole

7-Methoxy-3-(trifluoromethyl)-1H-indazole

Katalognummer: B12849271
Molekulargewicht: 216.16 g/mol
InChI-Schlüssel: UKUGRRGGDPBTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group and a methoxy group in its structure makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(trifluoromethyl)-1H-indazole typically involves the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and dry hydrogen chloride gas. The reaction mixture is stirred at room temperature for several days to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-3-(trifluoromethyl)-1H-indazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Methoxy-3-phenyl-1H-indazole
  • 7-Methoxy-3-(4-fluorophenyl)-1H-indazole
  • 7-Methoxy-3-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one

Uniqueness

7-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to the presence of both a methoxy and a trifluoromethyl group. These functional groups confer distinct chemical and biological properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7F3N2O

Molekulargewicht

216.16 g/mol

IUPAC-Name

7-methoxy-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)13-14-8(5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

UKUGRRGGDPBTOJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C(NN=C21)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.